1-Butyl-2-oxocyclohexane-1-carbonitrile
Description
Properties
CAS No. |
66819-61-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-butyl-2-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-11(9-12)8-5-4-6-10(11)13/h2-8H2,1H3 |
InChI Key |
WEBUTWVZHSGAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-oxocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with butyl cyanide under specific conditions to introduce the nitrile group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 1-butyl-2-oxocyclohexane-1-carbonitrile may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions where the butyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: A wide range of substituted cyclohexane derivatives.
Scientific Research Applications
1-Butyl-2-oxocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-butyl-2-oxocyclohexane-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ketone group can undergo nucleophilic addition reactions, further modulating its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Butyl-2-oxocyclohexane-1-carbonitrile with structurally related cyclohexanecarbonitrile derivatives, emphasizing substituent effects, physical properties, and applications:
Key Insights:
Substituent Effects: Alkyl Chains (Butyl/Chloroethyl): The butyl group in the target compound likely enhances lipophilicity compared to the smaller chloroethyl group in , affecting solubility in organic solvents. Aromatic vs. Functional Groups: The oxo group in the target compound may enhance polarity, making it more reactive in keto-enol tautomerism or nucleophilic additions compared to amino-substituted analogs like .
Physical State :
- Crystalline solids (e.g., ) typically have higher melting points due to strong intermolecular forces, whereas liquids (e.g., ) suggest lower molecular symmetry or weaker van der Waals interactions.
Applications: The target compound’s ketone and nitrile groups make it a candidate for multistep synthesis, such as reductive amination or cyano-group transformations. Piperidine- and pyrimidine-containing analogs are prioritized in medicinal chemistry for targeting biological receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
